A1874

Targeted Protein Degradation p53 Signaling Cancer Cell Proliferation

Conventional BRD4 PROTACs (VHL/CRBN-based) degrade BRD4 but cannot activate the p53 pathway-a critical gap in p53 wild-type cancer research. A1874 addresses this by combining a JQ1-derived BRD4 warhead with an MDM2-recruiting nutlin moiety, enabling simultaneous BRD4 degradation (DC50 32 nM, Dmax 98%) and p53 stabilization within a single molecular entity. • Dual BRD4 degradation + p53 stabilization unattainable with standard PROTACs • Superior efficacy in p53 wild-type models; oral bioavailability validated in colon cancer xenografts (20 mg/kg, daily) • E3 ligase-orthogonal chemical probe for rigorous target validation per Chemical Probes Portal best practices

Molecular Formula C58H62Cl3F2N9O7S
Molecular Weight 1173.6 g/mol
Cat. No. B605037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1874
SynonymsA1874, A-1874;  A 1874; 
Molecular FormulaC58H62Cl3F2N9O7S
Molecular Weight1173.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C
InChIInChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1
InChIKeyIPNTVOAQOGRLQB-JJMBTQCASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A1874 MDM2-Recruiting BRD4 Degrader Guide


A1874 (CAS 2064292-12-0) is a heterobifunctional PROTAC (proteolysis-targeting chimera) that induces ubiquitin-proteasome-mediated degradation of BRD4, a BET family protein implicated in oncogenic transcriptional regulation [1]. Unlike the majority of reported BRD4 PROTACs which recruit the VHL (von Hippel-Lindau) or CRBN (cereblon) E3 ligases, A1874 is based on the nutlin chemotype and recruits the MDM2 E3 ligase [2]. This molecular design confers a unique dual pharmacological activity: degradation of BRD4 via the BRD4-binding warhead (derived from the BET inhibitor JQ1) and concurrent stabilization of the tumor suppressor p53 via antagonism of the MDM2-p53 interaction by the nutlin-derived moiety [3]. This dual mechanism represents a distinct and quantifiable point of differentiation from alternative BRD4-targeting degraders, rendering A1874 a specialized chemical probe for applications where concomitant p53 pathway activation is scientifically or therapeutically relevant.

Why A1874 Cannot Be Substituted


Simple substitution of A1874 with alternative BRD4-targeting PROTACs (e.g., MZ1, dBET1, ARV-771, or VHL-JQ1) is scientifically unsound due to the fundamentally divergent downstream signaling consequences conferred by the MDM2-recruiting mechanism [1]. While VHL- and CRBN-based PROTACs achieve BRD4 degradation, they do not engage the p53 pathway; in contrast, the nutlin moiety of A1874 actively displaces p53 from MDM2-mediated ubiquitination and degradation, leading to measurable p53 protein stabilization and transcriptional activation [2]. This dual activity produces a distinct antiproliferative profile that is conditionally superior in p53 wild-type contexts and absent in p53-null or p53-mutant contexts—a conditional efficacy pattern that cannot be replicated by simply co-administering a BRD4 PROTAC with a separate MDM2 inhibitor due to pharmacokinetic and ternary complex formation requirements [3]. The following quantitative evidence establishes the specific experimental scenarios where A1874 offers verifiable and meaningful differentiation.

A1874 Quantitative Differentiation Evidence


Antiproliferative Superiority over VHL-PROTAC

In a direct head-to-head comparison in the HCT116 colon cancer cell line (p53 wild-type), the nutlin-based MDM2-recruiting PROTAC A1874 demonstrated significantly greater antiproliferative activity than a corresponding VHL-recruiting PROTAC (VHL-JQ1), despite both compounds achieving comparable BRD4 degradation potency and efficacy [1]. This differential antiproliferative effect was abolished in p53-null HCT116 cells, confirming that the observed superiority is p53-dependent and attributable to the MDM2-engaging mechanism of A1874 rather than to differences in BRD4 degradation alone [2].

Targeted Protein Degradation p53 Signaling Cancer Cell Proliferation

BRD4 Degradation Potency and Target Clearance

A1874 induces BRD4 degradation in cells with a DC50 (concentration required for 50% degradation) of 32 nM and achieves a maximum degradation (Dmax) of 98% target protein clearance at nanomolar concentrations [1]. For context, the widely used CRBN-based BRD4 degrader dBET1 exhibits an EC50 of 430 nM for BRD4 degradation, representing a >13-fold difference in potency under comparable cellular assay conditions [2]. The VHL-based degrader MZ1 demonstrates BRD4 degradation in the low nanomolar range but lacks the p53-stabilizing component inherent to A1874 [3].

BRD4 Degradation DC50 Protein Turnover

Degrader Superiority over BRD4 Inhibitors

In comparative studies using primary human colon cancer cells and established HCT116 cells, A1874 exhibited anti-colon cancer activity that was more potent than that of three well-characterized BRD4 inhibitors: JQ1, CPI203, and I-BET151 [1]. The study further demonstrated that in BRD4-knockout colon cancer cells, A1874 retained cytotoxic activity, providing direct evidence that A1874 possesses BRD4-independent antiproliferative mechanisms [2]. This BRD4-independent cytotoxicity was attributed to p53 protein stabilization and reactive oxygen species (ROS) production—effects not observed with conventional BRD4 inhibitors [3].

BRD4 Inhibitor Resistance Degrader vs. Inhibitor Colon Cancer

In Vivo Efficacy via Oral Dosing

A1874 demonstrated significant in vivo antitumor efficacy following oral administration in a colon cancer xenograft model using severe combined immunodeficient (SCID) mice [1]. Tumor tissues harvested from A1874-treated animals exhibited confirmed BRD4 degradation and elevated p53 protein levels, validating that the dual-mechanism activity observed in vitro translates to the in vivo setting [2]. Additionally, markers of apoptosis induction and oxidative stress were detected in A1874-treated tumor tissues, consistent with the BRD4-independent p53-mediated cytotoxicity mechanism [3]. Oral bioavailability represents a logistical advantage over PROTACs requiring parenteral administration for in vivo studies.

In Vivo Xenograft Oral Administration Colon Cancer

Orthogonal Probe for MDM2-Mediated Degradation

A1874 has been reviewed and rated by the Chemical Probes Portal (SERP+ rating) as a useful orthogonal chemical probe for BRD4 degradation studies [1]. The compound is specifically noted as being 'one of the first to use MDM2 as the E3 ligase' and is considered 'a useful orthogonal chemical probe' [2]. The portal recommends a working concentration range of 100 nM to 1 μM for cellular experiments [3]. This expert validation distinguishes A1874 from uncharacterized or proprietary compounds and supports its use as a benchmark tool for investigating MDM2-mediated targeted protein degradation.

Chemical Probe Orthogonal Validation E3 Ligase Repertoire

A1874 Optimal Research Applications


Dual BRD4 Degradation and p53 Activation

Select A1874 when the research objective requires simultaneous BRD4 degradation and p53 stabilization in a single molecular entity. This scenario is specifically relevant for studies in p53 wild-type cancer models, including ER+ breast cancer (which typically retains wild-type p53 status [1]) and colon cancer [2], where the synergistic antiproliferative effect of dual BRD4/p53 targeting is desired. A1874 should not be selected for p53-mutant or p53-null models where the p53-stabilizing contribution is irrelevant and VHL- or CRBN-based degraders may offer simpler mechanistic interpretation. Recommended cellular working concentration: 100 nM to 1 μM per Chemical Probes Portal guidance [3].

Orthogonal Validation of BRD4 Phenotypes

Deploy A1874 as an orthogonal chemical probe to validate BRD4 degradation-dependent phenotypes initially observed with VHL- or CRBN-based PROTACs [1]. Because A1874 recruits MDM2 rather than VHL or CRBN, concordant phenotypic outcomes across degraders using different E3 ligases increase confidence that the observed effects are genuinely BRD4-degradation-dependent rather than artifacts of E3 ligase engagement or off-target degradation. This orthogonal validation approach is a best practice recommended by the Chemical Probes Portal for rigorous target validation studies [2].

In Vivo Studies with Oral Dosing

Choose A1874 for in vivo xenograft or preclinical pharmacology studies where oral administration is preferred over parenteral routes for logistical reasons, animal welfare considerations, or protocol requirements [1]. The established oral bioavailability and demonstrated in vivo efficacy in colon cancer xenograft models provide a validated experimental framework that can be extended to other p53 wild-type tumor models with appropriate pilot dose-ranging studies. Note that A1874 requires characterization in each new model system to confirm target engagement and pathway activation [2].

BRD4 Inhibitor Resistance and Degrader Sensitivity

Utilize A1874 as a comparator to small-molecule BRD4 inhibitors (e.g., JQ1, CPI203, I-BET151) to investigate mechanisms of inhibitor resistance and degrader sensitivity [1]. The demonstrated superiority of A1874 over BRD4 inhibitors in colon cancer models, combined with its retained cytotoxicity in BRD4-knockout cells [2], makes it an essential tool for dissecting BRD4-dependent versus BRD4-independent pathways and for evaluating the therapeutic potential of targeted degradation in inhibitor-resistant settings.

Technical Documentation Hub

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